2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone
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Overview
Description
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone is a chemical compound with a unique structure that includes a cyclopropyl group and a thiomorpholine ring with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of cyclopropyl methyl ketone with thiomorpholine followed by oxidation to introduce the dioxido groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like aluminum chloride or sulfuryl chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, oxidation, and purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,1-dioxidothiomorpholino)acetate: Similar in structure but with an ethyl ester group instead of a cyclopropyl group.
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone: Contains a triazole ring instead of a thiomorpholine ring.
Uniqueness
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone is unique due to its combination of a cyclopropyl group and a dioxido-substituted thiomorpholine ring. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
2-cyclopropyl-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-9(7-8-1-2-8)10-3-5-14(12,13)6-4-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCYPBDKYZKSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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